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Compound of Interest

6-amino-7-bromoquinoline-5,8-
Compound Name: _
dione

cat. No.: B8093216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the
novel compound 6-amino-7-bromoquinoline-5,8-dione. This molecule is of significant interest
in medicinal chemistry due to the established anticancer, antibacterial, and antifungal
properties of quinoline-5,8-dione derivatives.[1] The strategic placement of an amino group at
the C-6 position and a bromine atom at the C-7 position creates a unique scaffold for further
chemical modification and presents a promising candidate for drug discovery programs.[1] This
document outlines the key analytical techniques and experimental protocols required to confirm
the structure and purity of this compound.

Molecular Structure and Properties

6-amino-7-bromoquinoline-5,8-dione is a heterocyclic compound with the molecular formula
CoHsBrN202 and a molecular weight of 253.05 g/mol . The core structure consists of a
quinoline ring system fused to a p-benzoquinone moiety. The presence of the electron-donating
amino group and the electron-withdrawing bromine atom on the quinone ring significantly
influences the molecule's electronic properties, reactivity, and biological activity.
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Property Value

Molecular Formula CoHsBrN202

Molecular Weight 253.05 g/mol

IUPAC Name 6-amino-7-bromoquinoline-5,8-dione
InChl Key XZBBOHUCBTXJQY-UHFFFAOYSA-N

Synthesis and Characterization Workflow

The structural elucidation of 6-amino-7-bromoquinoline-5,8-dione follows a logical workflow,
beginning with its synthesis, followed by purification and comprehensive spectroscopic analysis

to confirm its identity and purity.
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Workflow for the synthesis and structural elucidation of 6-amino-7-bromoquinoline-5,8-dione.
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Experimental Protocols
Synthesis of 6-amino-7-bromoquinoline-5,8-dione

The synthesis of the title compound is achieved via a regioselective nucleophilic aromatic
substitution (SNAr) reaction. The electron-withdrawing effect of the adjacent carbonyl group at
C-5 activates the C-6 position of a 7-bromo-quinoline-5,8-dione precursor for nucleophilic
attack by an amine.

Materials:

7-bromoquinoline-5,8-dione

e Ammonia solution (e.g., agueous or in dioxane)

e Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
e Sodium bicarbonate (NaHCO3)

e Dichloromethane (CH2Cl2)

 Brine (saturated NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

« Silica gel for column chromatography

e Eluent system (e.g., Hexane:Ethyl Acetate gradient)

Procedure:

e Dissolve 7-bromoquinoline-5,8-dione (1.0 eq) in anhydrous DMF in a round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon).

e Add an excess of the ammonia source (e.g., 3-5 eq) to the solution.

« Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a separatory funnel containing water and
extract with dichloromethane (3 x 50 mL).

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate
solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl
acetate gradient to afford the pure 6-amino-7-bromoquinoline-5,8-dione.

Spectroscopic and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded
on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCIs) or dimethyl
sulfoxide (DMSO-ds) as the solvent. Chemical shifts (8) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an
electrospray ionization (ESI) source in positive ion mode to determine the accurate mass
and confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded on a
spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum
is typically scanned from 4000 to 400 cm~1.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is obtained using a
spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol,
over a wavelength range of 200-800 nm.

Spectroscopic Data and Structural Interpretation

The following tables summarize the expected spectroscopic data for 6-amino-7-

bromoquinoline-5,8-dione based on the analysis of structurally related compounds.

'H NMR Spectroscopy
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The *H NMR spectrum is expected to show signals corresponding to the protons on the
quinoline ring and the amino group. The exact chemical shifts will be influenced by the
electron-donating amino group and the electron-withdrawing quinone and bromo substituents.

[1]

Table 1: Predicted *H NMR Data (in DMSO-ds)

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, H2)
H-2 8.8-9.0 dd ~4.8, 1.7
H-3 7.6-7.8 dd ~8.4,4.8
H-4 8.4-8.6 dd ~8.4, 1.7

| NH2 | 6.0-6.5|brs|-|

13C NMR Spectroscopy

The 13C NMR spectrum should display nine distinct carbon signals. The carbonyl carbons of the
quinone are expected to be the most deshielded, appearing at the lowest field.

Table 2: Predicted 3C NMR Data (in DMSO-ds)
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Carbon Predicted Chemical Shift (8, ppm)
C-2 150 - 155
C-3 122 - 127
C-4 135 - 140
C-4a 128 - 133
C-5 (C=0) 178 - 183
C-6 (C-NH2) 148 - 153
C-7 (C-Br) 105 - 110
C-8 (C=0) 180 - 185

| C-8a| 145 - 150 |

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. The presence of
bromine will be evident from a characteristic isotopic pattern (M+ and M+2 peaks of
approximately equal intensity).

Table 3: Predicted Mass Spectrometry Data

lon Predicted m/z

[M+H]* 252.96, 254.96

| [IM+Na]* | 274.94, 276.94 |

FTIR and UV-Vis Spectroscopy

The FTIR spectrum will confirm the presence of key functional groups, while the UV-Vis
spectrum will provide information about the electronic transitions within the conjugated system.

Table 4: Predicted FTIR and UV-Vis Data
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Predicted

Technique Feature
Wavenumber/Wavelength

N-H stretching (amino
FTIR 3300 - 3500 cm—*

group)

C=0 stretching (quinone) 1650 - 1680 cm™1

C=C & C=N stretching

(aromatic)

1550 - 1620 cm™*

UV-Vis T — TT* transitions 250 - 350 nm

| | n = 1t* transitions | 400 - 500 nm |

Biological Context and Potential Sighaling Pathway

Quinoline-5,8-diones are known to exert their cytotoxic effects through various mechanisms,
including the generation of reactive oxygen species (ROS) and the inhibition of key cellular
enzymes.[1] One important target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme
often overexpressed in cancer cells. The quinone moiety can undergo redox cycling, leading to

oxidative stress and subsequent apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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